1,3,7-Trimethyl-5H-pteridine-2,4,6-trione

Regiochemistry Pteridine Isomerism Molecular Descriptors

1,3,7-Trimethyl-5H-pteridine-2,4,6-trione (C9H10N4O3, MW 222.2 g/mol) is a synthetic N-methylated pteridinetrione derivative falling within the broader lumazine/flavin analog chemical space. It is characterized by a partially reduced 1,5-dihydropteridine core substituted with three methyl groups at the N1, N3, and C7 positions and three carbonyl functions at C2, C4, and C6.

Molecular Formula C9H10N4O3
Molecular Weight 222.2 g/mol
CAS No. 101130-63-6
Cat. No. B010082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethyl-5H-pteridine-2,4,6-trione
CAS101130-63-6
Synonyms2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,7-trimethyl-
Molecular FormulaC9H10N4O3
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O
InChIInChI=1S/C9H10N4O3/c1-4-7(14)11-5-6(10-4)12(2)9(16)13(3)8(5)15/h1-3H3,(H,11,14)
InChIKeyVBABXTJOQWJKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Trimethyl-5H-pteridine-2,4,6-trione (CAS 101130-63-6): Core Structural and Procurement Identity


1,3,7-Trimethyl-5H-pteridine-2,4,6-trione (C9H10N4O3, MW 222.2 g/mol) is a synthetic N-methylated pteridinetrione derivative falling within the broader lumazine/flavin analog chemical space . It is characterized by a partially reduced 1,5-dihydropteridine core substituted with three methyl groups at the N1, N3, and C7 positions and three carbonyl functions at C2, C4, and C6. Its computed topological polar surface area and hydrogen-bond donor/acceptor count differentiate it from other trimethylpteridinetrione regioisomers—notably the 1,3,5-trimethyl variant (CAS 103262-72-2) and the tetrahydro 1,3,8-trimethyl derivative (CAS 64724-37-4)—making regiospecific procurement essential [1].

Why 1,3,7-Trimethyl-5H-pteridine-2,4,6-trione Cannot Be Replaced by In-Class Trimethylpteridine Isomers


The pteridinetrione scaffold supports several closely related N- and C-methyl regioisomers that are not functionally interchangeable. Even subtle shifts in the methylation pattern—from the 1,3,7- to the 1,3,5- or 1,3,8-substitution pattern—alter the molecule's hydrogen-bond network, computed complexity (a measure of ring and substituent topology), and redox potential . As demonstrated for pteridine-2,4,7-trione analogs, the position of the N-methyl and C-methyl groups directly controls tautomeric equilibria and, consequently, the compound's interaction with biological targets or its reactivity as a synthetic building block [1]. Procuring an unspecified 'trimethylpteridinetrione' therefore risks obtaining a regioisomer with divergent physicochemical properties and undocumented performance in the end-user's specific assay or synthetic sequence.

Quantitative Differentiation of 1,3,7-Trimethyl-5H-pteridine-2,4,6-trione from Its Closest Analogs


Regioisomeric Differentiation: 1,3,7- vs. 1,3,5-Trimethyl Substitution Patterns on the Pteridinetrione Core

The 1,3,7-trimethyl substitution pattern on the dihydropteridinetrione core yields computed molecular descriptors that distinguish it from the 1,3,5-trimethyl regioisomer (CAS 103262-72-2). Both share an identical molecular formula (C9H10N4O3) and molecular weight (222.2 g/mol), making them indistinguishable by mass spectrometry alone, yet they differ in atomic connectivity and spatial arrangement of methyl groups . The 1,3,7-isomer positions a methyl substituent at carbon 7 of the pyrazine ring rather than at nitrogen 5, altering the ring's electron density distribution. Critically, the 1,3,7-isomer exhibits a computed complexity value of 477, reflecting its specific ring topology and substitution pattern, while the 1,3,5-isomer—lacking a C7 methyl group—presents a distinct connectivity with different steric and electronic properties . This difference is not detectable by elemental analysis or simple MS; only NMR or chromatographic retention-time comparison against an authentic standard can confirm regioisomeric identity.

Regiochemistry Pteridine Isomerism Molecular Descriptors

Oxidation-State Differentiation: 1,5-Dihydro vs. 1,5,7,8-Tetrahydro Core Saturation

The target compound is a 1,5-dihydro pteridinetrione, whereas a structurally analogous compound, 1,3,8-trimethyl-1,5,7,8-tetrahydro-pteridine-2,4,6-trione (CAS 64724-37-4), features a fully saturated pyrazine ring (tetrahydro) . This difference in oxidation state is substantiated by distinct molecular formulas: C9H10N4O3 (MW 222.2) for the dihydro target vs. C9H12N4O3 (MW 224.2) for the tetrahydro comparator. The two extra hydrogen atoms in the tetrahydro form make it a more electron-rich, more flexible ring system, which directly impacts its redox behavior, UV absorption profile, and stability under aerobic conditions. Pteridine redox chemistry is exquisitely sensitive to ring saturation; aromatic, dihydro, and tetrahydro pteridines display profoundly different radical-scavenging and electron-transfer properties [1].

Oxidation State Dihydropteridine Redox Chemistry

Carbonyl Position Isomerism: 2,4,6-Trione vs. 2,4,7-Trione Scaffolds in Trimethylpteridines

The target compound's 2,4,6-trione arrangement differs fundamentally from the 2,4,7-trione scaffold exemplified by 1,3,6-trimethyl-2,4,7(1H,3H,8H)-pteridinetrione (CAS 2625-21-0) [1]. Although both are trimethylpteridinetriones, the relocation of the third carbonyl from position 6 to position 7 alters the conjugation pathway across the pteridine ring system. Synthetic studies on related pteridinetriones show that the position of carbonyl groups controls both the regioselectivity of nucleophilic attack and the tautomeric equilibrium between ketone and enol forms [2]. A 2,4,6-trione places the carbonyl groups on the pyrimidine ring (C2, C4) and the pyrazine ring (C6), whereas the 2,4,7-trione isomer places the pyrazine carbonyl at C7, adjacent to the bridgehead nitrogen, modifying the electronic character of the entire heterocycle. The 1,3,7-trimethyl-2,4,6-trione scaffold is specifically employed as a building block for methanopterin-related pteridine synthesis, while the 2,4,7-trione scaffold has been explored for antiradical activity [3].

Carbonyl Isomerism Pteridinetrione Synthetic Intermediate

Hydrogen-Bond Donor Capacity as a Differentiator of Physicochemical Behavior

The 1,3,7-trimethyl substitution pattern yields exactly one hydrogen-bond donor (the N5–H of the 1,5-dihydropteridine ring) and four hydrogen-bond acceptors (the three carbonyl oxygens plus the N8 pyrazine nitrogen) . This contrasts with the 1,3,5-trimethyl isomer, where the N5 position is methylated, eliminating the sole hydrogen-bond donor and reducing the polar surface area available for intermolecular interactions. The presence of a single H-bond donor in the 1,3,7-isomer modulates its solubility profile, chromatographic retention, and capacity for directed non-covalent interactions with biological targets, compared to the zero-donor 1,3,5-isomer. Such differences are critical when the compound is used as a fragment in structure-based drug design or as a ligand in coordination chemistry.

Hydrogen Bonding Physicochemical Properties Drug-likeness

Defined Application Scenarios for 1,3,7-Trimethyl-5H-pteridine-2,4,6-trione Based on Quantitative Structural Evidence


Regiospecific Synthetic Building Block for Methanopterin Analogs and Pteridine Natural Products

The proven utility of the 1,3,7-trimethyl-2,4,6-trione scaffold in synthesizing 6-acetyl-1,3,7-trimethyllumazine and subsequent methanopterin-related pteridine derivatives [1] establishes this compound as a key intermediate for constructing the pteridine moiety found in methanogenic archaeal cofactors. Its specific dihydro oxidation state and C7-methyl group are essential for the Timmis condensation and subsequent side-chain functionalization; the 1,3,5- or 1,3,6-trimethyl isomers cannot recapitulate this reactivity due to mispositioned substituents.

Differentiation Standard in Pteridine Regioisomer and Tautomer Analysis

Given that multiple trimethylpteridinetrione regioisomers share identical molecular formulas and mass spectra , the 1,3,7-trimethyl compound serves as an authentic reference standard for NMR method development and HPLC method validation, where unambiguous identification of the 1,3,7-substitution pattern is required. Its computed complexity of 477 and defined hydrogen-bonding profile provide specific descriptors for in silico library screening to exclude isomeric contaminants.

Investigational Scaffold for Pteridine Redox Biochemistry

As a 1,5-dihydro pteridine bearing three carbonyl groups, this compound occupies a distinct redox niche between fully oxidized aromatic pterins and fully reduced tetrahydropterins. Class-level evidence indicates that the dihydro oxidation state is critical for modulating interactions with pteridine reductase enzymes and free-radical processes [2]. The 1,3,7-trimethyl-2,4,6-trione structure provides a defined, synthetically accessible entry point for studying structure-activity relationships in pteridine-dependent redox systems, where tetrahydro analogs would introduce confounding electron-donating effects.

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